molecular formula C14H12O4 B11961493 4-Methoxyphenyl 3-(2-furyl)-2-propenoate CAS No. 853349-23-2

4-Methoxyphenyl 3-(2-furyl)-2-propenoate

Cat. No.: B11961493
CAS No.: 853349-23-2
M. Wt: 244.24 g/mol
InChI Key: NMIXTHNWGHUJQZ-CMDGGOBGSA-N
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Description

4-Methoxyphenyl 3-(2-furyl)-2-propenoate is an organic compound with the molecular formula C14H12O3 It is known for its unique structure, which combines a methoxyphenyl group and a furan ring connected by a propenoate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3-(2-furyl)-2-propenoate typically involves the reaction of 4-methoxybenzaldehyde with 2-furylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and the acid react in the presence of a base such as piperidine or pyridine to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 3-(2-furyl)-2-propenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters.

Scientific Research Applications

4-Methoxyphenyl 3-(2-furyl)-2-propenoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 3-(2-furyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 3-(2-thienyl)-2-propenoate
  • 4-Methoxyphenyl 3-(2-pyridyl)-2-propenoate
  • 4-Methoxyphenyl 3-(2-phenyl)-2-propenoate

Uniqueness

4-Methoxyphenyl 3-(2-furyl)-2-propenoate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

4-Methoxyphenyl 3-(2-furyl)-2-propenoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to consolidate findings from various studies to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a methoxy group on a phenyl ring and a furan moiety attached to a propenoate backbone. The synthesis typically involves the reaction of 3-(furan-2-yl)propenoic acids with arenes under superacid conditions, leading to hydroarylation products that exhibit significant biological activity.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties . For instance, compounds synthesized from furan derivatives showed notable activity against yeast-like fungi such as Candida albicans and bacteria including Escherichia coli and Staphylococcus aureus. At a concentration of 64 µg/mL, these compounds displayed effective antimicrobial action, indicating their potential as therapeutic agents against infections caused by resistant strains .

Microorganism Activity (µg/mL) Reference
Candida albicans64
Escherichia coli64
Staphylococcus aureus64

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have indicated that certain derivatives possess cytotoxic effects against various cancer cell lines. For example, modifications to the phenyl ring can enhance the compound's ability to inhibit cell proliferation. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups significantly enhances anticancer activity .

Cell Line IC50 (µM) Reference
A-431<10
Jurkat<10
Various cancer cell linesVaries (0.08–1.14)

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of the methoxy group is believed to play a crucial role in modulating these pathways, potentially enhancing the compound's efficacy against cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study focused on synthesizing various furan derivatives and evaluating their antimicrobial properties found that compounds similar to this compound exhibited significant inhibition against pathogenic microorganisms, reinforcing its potential as an antimicrobial agent .
  • Anticancer Evaluation : Research examining the cytotoxic effects of structurally related compounds demonstrated that modifications in substituents led to varying levels of activity against specific cancer cell lines. The findings indicated that compounds with methoxy substitutions had enhanced growth-inhibitory effects compared to their unsubstituted counterparts .

Properties

CAS No.

853349-23-2

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

(4-methoxyphenyl) (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C14H12O4/c1-16-11-4-6-13(7-5-11)18-14(15)9-8-12-3-2-10-17-12/h2-10H,1H3/b9-8+

InChI Key

NMIXTHNWGHUJQZ-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CO2

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C=CC2=CC=CO2

Origin of Product

United States

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